molecular formula C21H19N3OS B4431957 N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide

N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide

Cat. No. B4431957
M. Wt: 361.5 g/mol
InChI Key: OWMGUZXYMHENIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s as a potential treatment for metabolic disorders, including obesity and type 2 diabetes. However, it has gained attention in recent years for its potential use as a performance-enhancing drug in athletics. Despite its controversial use, GW501516 remains an important compound in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide activates PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as decreased triglyceride synthesis in the liver. Additionally, PPARδ activation has been shown to have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased fatty acid oxidation and glucose uptake in skeletal muscle, decreased triglyceride synthesis in the liver, and improved insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide in lab experiments is its selective activation of PPARδ, which allows for the investigation of specific pathways involved in metabolic and cardiovascular diseases. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its effects and mechanism of action. However, one limitation of using this compound is its controversial use as a performance-enhancing drug, which may raise ethical concerns in some research settings.

Future Directions

There are several potential future directions for research on N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide. One area of focus could be on its potential use in treating cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, further investigation into the mechanisms underlying its anti-inflammatory and antioxidant effects could provide insight into the development of new therapies for inflammatory diseases. Finally, research on the potential risks and benefits of this compound use in athletics could help inform policies and regulations surrounding its use.

Scientific Research Applications

N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]isonicotinamide has been extensively studied for its potential use in treating metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and decrease plasma triglyceride levels in animal models. Additionally, this compound has been investigated for its potential use in treating cardiovascular diseases, such as atherosclerosis and heart failure.

properties

IUPAC Name

N-[3-cyano-4-[4-(2-methylpropyl)phenyl]thiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14(2)11-15-3-5-16(6-4-15)19-13-26-21(18(19)12-22)24-20(25)17-7-9-23-10-8-17/h3-10,13-14H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGUZXYMHENIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C#N)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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